

Spectroscopic and Spectrometric Profiling of Methyl 1H-indazole-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 1h-indazole-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Methyl 1H-indazole-6-carboxylate**. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented herein is a combination of reported data for the parent molecule, 1H-indazole-6-carboxylic acid, and predicted values derived from established principles of spectroscopic interpretation and comparison with structurally analogous compounds. This guide is intended to support research and development activities by providing a robust analytical framework.

Data Presentation

The structural characterization of **Methyl 1H-indazole-6-carboxylate** is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The anticipated quantitative data from these techniques are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 1H-indazole-6-carboxylate

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~13.5	br s	1H	-	N-H
~8.30	s	1H	-	H-3
~8.15	s	1H	-	H-5
~7.80	d	1H	~8.5	H-7
~7.50	dd	1H	~8.5, ~1.5	H-4
3.90	s	3H	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1H-indazole-6-carboxylate

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~166.5	C=O (ester)
~141.0	C-7a
~135.0	C-3
~128.0	C-3a
~125.0	C-6
~122.0	C-5
~121.0	C-4
~110.0	C-7
~52.0	-OCH ₃

Table 3: Predicted Infrared (IR) Absorption Bands for Methyl 1H-indazole-6-carboxylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3100	Medium, Broad	N-H Stretching
3100-3000	Medium	Aromatic C-H Stretching
~1720	Strong	C=O Stretching (Ester)
~1620	Medium	C=N Stretching
1600-1450	Medium-Strong	Aromatic C=C Stretching
~1250	Strong	Asymmetric C-O-C Stretching (Ester)
~1100	Strong	Symmetric C-O-C Stretching (Ester)
~750	Strong	C-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry Data for Methyl 1H-indazole-6-carboxylate

m/z Ratio	Predicted Identity
176.06	[M] ⁺ (Molecular Ion)
145.05	[M - OCH ₃] ⁺
117.04	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic and spectrometric data for **Methyl 1H-indazole-6-carboxylate**, based on established methodologies for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **Methyl 1H-indazole-6-carboxylate**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlet peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.

- Place a small amount of the solid **Methyl 1H-indazole-6-carboxylate** sample directly onto the ATR crystal.
- Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

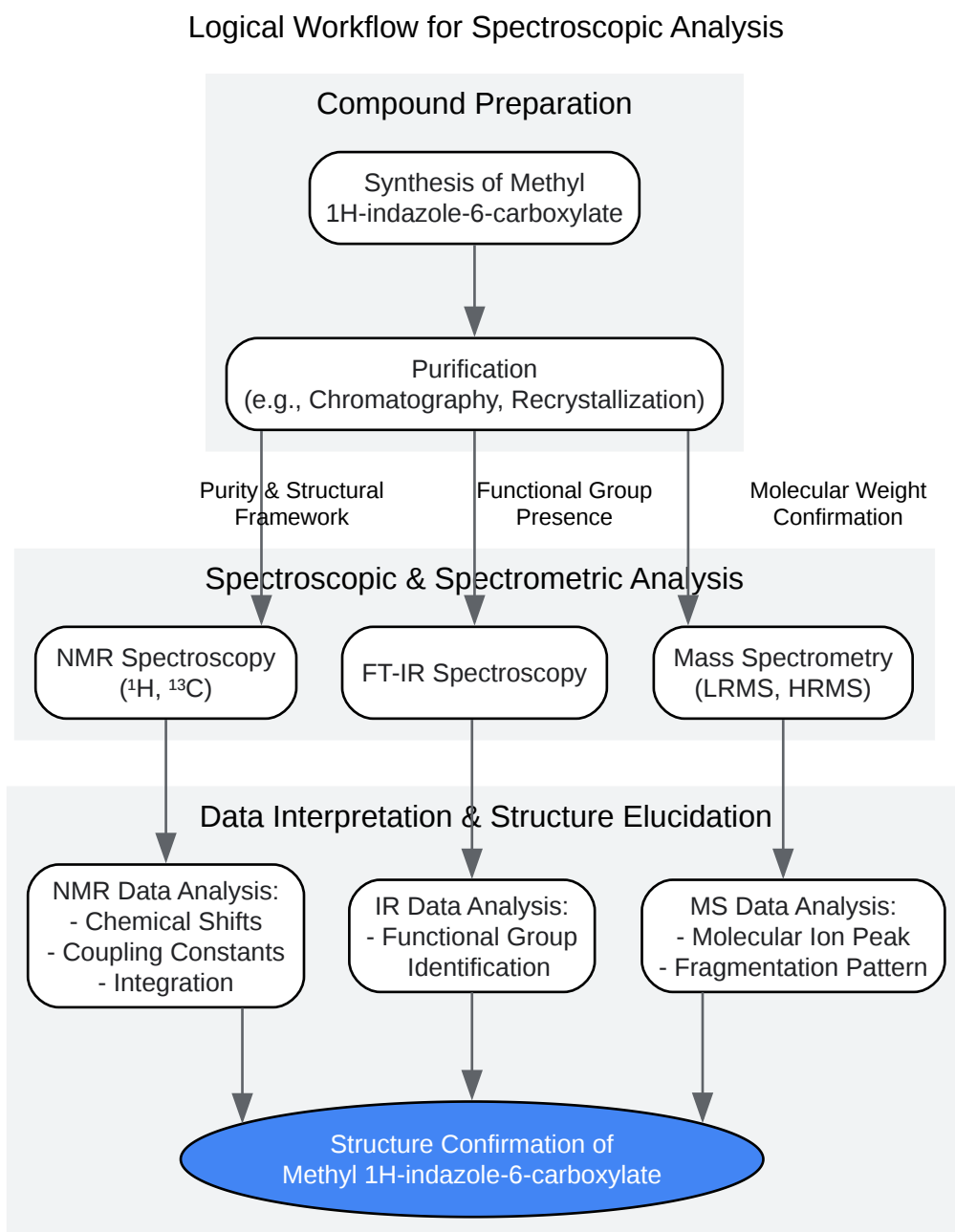
- Prepare a dilute solution of **Methyl 1H-indazole-6-carboxylate** (approximately 1 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

- Tune the mass spectrometer for the expected mass range.
- Acquire the mass spectrum in positive or negative ion mode, depending on the ionization characteristics of the molecule. For this compound, positive ion mode is generally preferred.
- For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a novel or synthesized compound like **Methyl 1H-indazole-6-carboxylate**.



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Logical workflow for the spectroscopic analysis of a synthesized compound.

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